4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-10-9-15(21-16(25)11-5-7-12(19)8-6-11)24(23-10)18-20-14-4-2-3-13(14)17(26)22-18/h5-9H,2-4H2,1H3,(H,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEYIFQBLYEKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(CCC4)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopenta[d]pyrimidine moiety, and finally, the attachment of the benzamide group. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and cyclopenta[d]pyrimidine moieties may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-Carboxamide Derivatives
Key Observations:
Synthetic Efficiency: Yields for analogs range from 62–71%, suggesting moderate efficiency in carboxamide coupling (EDCI/HOBt method) .
Thermal Stability: Melting points for halogenated derivatives (e.g., 3b, 3d, 3e) exceed 170°C, indicating higher crystallinity and stability due to halogen-based intermolecular interactions . The target compound’s fused pyrimidinone ring could further enhance thermal stability.
the p-tolyl group in 3c (electron-donating) . The target’s benzamide moiety may similarly influence electronic density.
Biological Implications :
- highlights that pyrazole esters (e.g., 4-chlorobenzoate derivatives) exhibit antibacterial activity . The target’s amide group may improve metabolic stability compared to ester analogs.
Structural and Functional Divergence from Other Heterocycles
Pyrimidinone vs. Dithiazole Systems
- Dithiazolylidene aminopyridines (–5) feature sulfur-rich heterocycles with distinct electronic properties . These compounds are often explored for antimicrobial activity but lack the pyrazole-carboxamide motif critical for kinase inhibition (hypothesized for the target compound).
Benzamide vs. Benzoate Esters
- The 4-(4-chlorobenzoyl)pyrazole in contains a benzoate ester, which is more hydrolytically labile than the target’s benzamide. This difference could impact bioavailability and target engagement.
Biological Activity
4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C18H16ClN5O
- Molecular Weight : 367.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate a promising therapeutic potential in targeting specific cancer types.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways related to cell proliferation and survival:
- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G2/M phase.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 43.4 μM, suggesting significant anticancer activity.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
